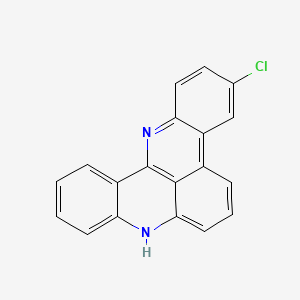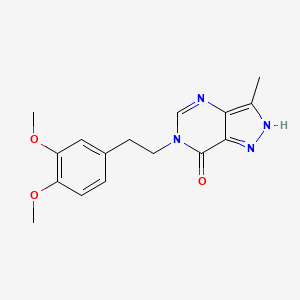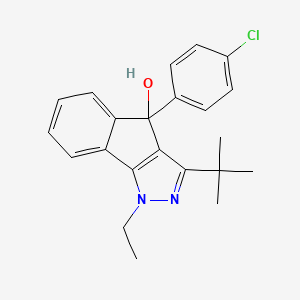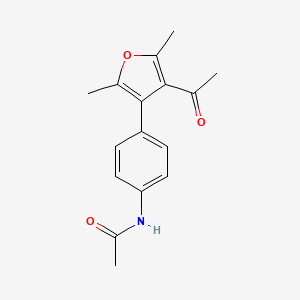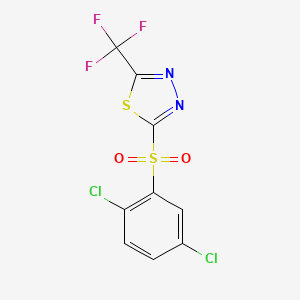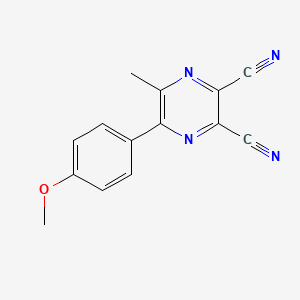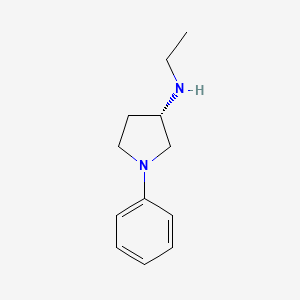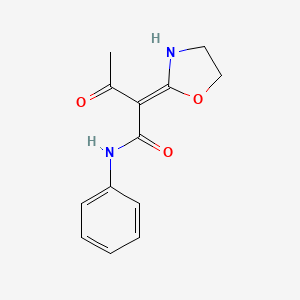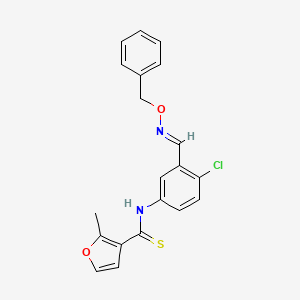![molecular formula C21H19FN2O B12909356 6-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one CAS No. 918646-02-3](/img/structure/B12909356.png)
6-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one is a synthetic organic compound characterized by its unique structural features, including a fluorine atom and multiple methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available quinoline derivatives.
Fluorination: Introduction of the fluorine atom is achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Methylation: Methyl groups are introduced through alkylation reactions using methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃).
Cyclization: The final step involves cyclization to form the biquinoline structure, often using a palladium-catalyzed coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale reactors: To handle the multi-step synthesis efficiently.
Continuous flow chemistry: To improve reaction yields and reduce production time.
Automated systems: For precise control over reaction conditions and to ensure consistency in product quality.
Análisis De Reacciones Químicas
Types of Reactions
6-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) to introduce functional groups.
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH₄) to modify the compound’s structure.
Substitution: Halogenation or nitration reactions to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of quinoline N-oxides.
Reduction: Production of partially or fully reduced biquinoline derivatives.
Substitution: Introduction of nitro or halogen groups at specific positions on the biquinoline ring.
Aplicaciones Científicas De Investigación
6-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-microbial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism by which 6-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of signaling pathways, such as those involved in cell proliferation or apoptosis.
Binding: The fluorine atom and methyl groups enhance the compound’s binding affinity to its targets, increasing its efficacy.
Comparación Con Compuestos Similares
Similar Compounds
6-Fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid: Shares the fluorine atom and dihydro structure but differs in its carboxylic acid group.
3,4-Dihydro-2H-pyran derivatives: Similar in the dihydro structure but lack the biquinoline framework.
Uniqueness
6-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one is unique due to:
Structural Complexity: The combination of fluorine, multiple methyl groups, and the biquinoline framework.
Versatility: Its ability to undergo various chemical reactions and its wide range of applications in different fields.
This compound’s distinct features make it a valuable subject of study in both academic and industrial research.
Propiedades
Número CAS |
918646-02-3 |
|---|---|
Fórmula molecular |
C21H19FN2O |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
6-fluoro-3,4,4-trimethyl-1-quinolin-3-yl-3H-quinolin-2-one |
InChI |
InChI=1S/C21H19FN2O/c1-13-20(25)24(16-10-14-6-4-5-7-18(14)23-12-16)19-9-8-15(22)11-17(19)21(13,2)3/h4-13H,1-3H3 |
Clave InChI |
XZHZDIACRWKVSW-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=O)N(C2=C(C1(C)C)C=C(C=C2)F)C3=CC4=CC=CC=C4N=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


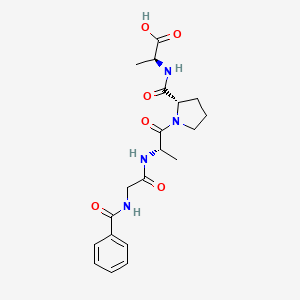
![1-[1-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl]ethan-1-one](/img/structure/B12909280.png)
![3-(2-Methoxybenzylidene)imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B12909282.png)
